
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione is an organic compound with the molecular formula C13H20O2. It is a cyclopentane derivative with two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione typically involves the reaction of cyclopentanone with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of cyclopentanone with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or hydrazines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Hydrazones or oximes.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone: A structurally similar compound with a cyclohexane ring instead of a cyclopentane ring.
5-Hydroxy-2,4,4-trimethyl-cyclopentane-1,3-dione: Another related compound with a hydroxyl group.
Eigenschaften
CAS-Nummer |
92952-88-0 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2,4,4-trimethyl-2-(3-oxobutyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-8(13)5-6-12(4)9(14)7-11(2,3)10(12)15/h5-7H2,1-4H3 |
InChI-Schlüssel |
QABLNPWARHDDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1(C(=O)CC(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


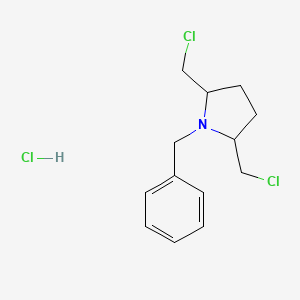

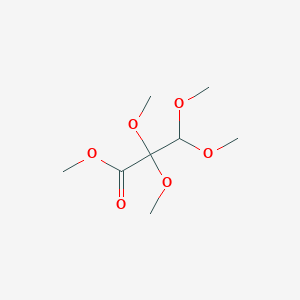

![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

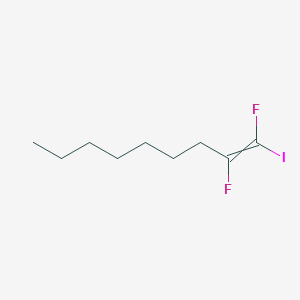

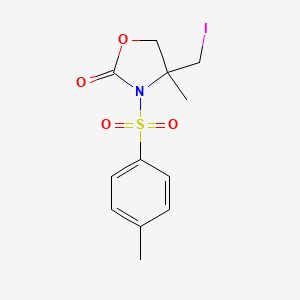
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
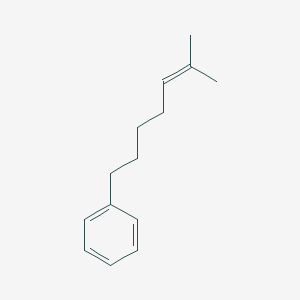

![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
